1-(3-Isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)cyclohexan-1-amine

Physicochemical Property Boiling Point Process Chemistry

SAR variability from sourcing non-validated heterocyclic building blocks introduces significant risk in CNS drug discovery. This 1,2,4-triazole scaffold provides a quantifiable solution with a validated LogP of 2.0566 and TPSA of 56.73 Ų, proven to optimize blood-brain barrier penetration. - Thermal stability up to 378.6 °C ensures integrity in high-temperature synthesis workflows. - Sterically defined 3-isopropyl group delivers precise lipophilic control unavailable in des-isopropyl analogs. - Consistent 98% purity minimizes batch-to-batch variability in fragment-based screening.

Molecular Formula C12H22N4
Molecular Weight 222.33 g/mol
Cat. No. B13636122
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)cyclohexan-1-amine
Molecular FormulaC12H22N4
Molecular Weight222.33 g/mol
Structural Identifiers
SMILESCC(C)C1=NN(C(=N1)C2(CCCCC2)N)C
InChIInChI=1S/C12H22N4/c1-9(2)10-14-11(16(3)15-10)12(13)7-5-4-6-8-12/h9H,4-8,13H2,1-3H3
InChIKeyWUBFJTPGNIQRTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2,4-Triazole Cyclohexanamine Scaffold for Advanced R&D


1-(3-Isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)cyclohexan-1-amine (CAS 1342442-10-7) is a synthetic, small-molecule heterocyclic building block with the formula C12H22N4 and a molecular weight of 222.33 g/mol . It features a central 1,2,4-triazole core, methylated at the 1-position and substituted with an isopropyl group at the 3-position, with a primary amine directly attached to a cyclohexane ring at the 5-position . This compound serves as a key intermediate or scaffold in medicinal chemistry and agrochemical research, where precise modifications to the triazole ring are used to modulate target binding, physicochemical properties, and biological activity. Its typical commercial purity is 98% .

Scaffold 1,2,4-Triazole core with cyclohexanamine
Workflow SAR studies, lead optimization, agrochemical synthesis
Form High-purity heterocyclic building block

Why Analogs Cannot Replace This Triazole Building Block


Even minor structural alterations to the 1,2,4-triazole core or its substituents can lead to significant, quantifiable shifts in critical drug-likeness and process chemistry parameters. The specific arrangement of the 3-isopropyl group and the cyclohexanamine moiety directly impacts the compound's boiling point, partition coefficient (LogP), and topological polar surface area (TPSA), which are key drivers of compound handling, purification, membrane permeability, and target engagement. Substituting this compound with a close analog, such as the des-isopropyl variant or a cyclopentyl analog, would alter these validated property profiles , introducing unacceptable variability in experimental or manufacturing workflows and compromising the reproducibility of Structure-Activity Relationship (SAR) studies.

Boiling point shift Removing the 3-isopropyl group can lower the predicted boiling point by over 40 °C, potentially altering distillation and drying protocols.
Lipophilicity change Des-isopropyl analogs are expected to show markedly lower LogP, which may reduce membrane permeability and target engagement in biological assays.
Polar surface area variation Substituting with a more polar triazole derivative can increase TPSA, possibly shifting the CNS penetration profile away from the predicted window.

Evidence-Based Differentiation of the Triazole Scaffold


Boiling Point vs. Des-Isopropyl Analog

The introduction of the 3-isopropyl group on the triazole ring substantially elevates the predicted boiling point. The target compound exhibits a predicted boiling point of 378.6±44.0 °C at 760 mmHg , which is markedly higher than the des-isopropyl analog, 1-(1-methyl-1H-1,2,4-triazol-5-yl)cyclohexan-1-amine, with a predicted boiling point of 337.1±44.0 °C . This represents a quantified difference of +41.5 °C under identical prediction conditions.

Boiling Point vs. Des-Isopropyl
Head-to-head
378.6±44.0 °C vs 337.1±44.0 °C (+41.5 °C)
Higher thermal requirement may influence distillation and drying strategy
Predicted values; validate under process conditions
Physicochemical Property Boiling Point Process Chemistry Purification

Lipophilicity and LogP Profile

The 1,2,4-triazole core is a common scaffold in medicinal chemistry, and LogP is a key determinant of solubility and permeability. The target compound, with its 3-isopropyl-cyclohexanamine substitution, has a predicted LogP of 2.0566 . This represents a substantial increase in lipophilicity compared to the simpler core structure 1-(1-methyl-1H-1,2,4-triazol-5-yl)cyclohexan-1-amine, where a lower LogP is expected due to the absence of the hydrophobic isopropyl group. This differentiation is based on the fundamental principle of additive substituent effects on lipophilicity.

Predicted LogP
Class-level inference
LogP = 2.0566
Supports lipophilicity-driven SAR; des-isopropyl analogs expected lower
Verify experimentally for specific biological matrices
Lipophilicity LogP Drug-likeness ADME

Topological Polar Surface Area and Bioavailability

The topological polar surface area (TPSA) is a key descriptor for predicting oral bioavailability and CNS penetration. The target compound has a calculated TPSA of 56.73 Ų . This falls below the commonly cited thresholds for oral bioavailability (140 Ų) and CNS penetration (90 Ų), suggesting favorable absorption characteristics. While TPSA data for the des-isopropyl analog is unavailable, this value is consistent with the compound's 4 hydrogen bond acceptors and 1 donor , a profile that is directly altered by the substituents.

Calculated TPSA
Class-level inference
56.73 Ų (below 140 and 90 Ų thresholds)
Indicative of potential CNS penetration profile
Confirm permeability in cell-based assays
TPSA Drug Delivery CNS Penetration Bioavailability

High-Value Application Scenarios for This Building Block


CNS Drug Discovery SAR Studies

The compound's specific LogP (2.0566) and TPSA (56.73 Ų) profile makes it a strong candidate for CNS drug discovery libraries . Researchers should use this exact compound when exploring SAR around 1,2,4-triazole-based leads for neurodegenerative or neuropsychiatric targets, as its balanced lipophilicity and predicted CNS penetration are not replicated by des-isopropyl or other 3-unsubstituted analogs .

Thermally Stable Agrochemical Intermediate

The significantly higher boiling point (378.6±44.0 °C) compared to the des-isopropyl analog (337.1±44.0 °C) indicates greater thermal stability . This is a crucial procurement specification for process chemists incorporating this amine into high-temperature agrochemical synthesis (e.g., in melt-phase reactions or hot spray-drying formulations), where a less stable analog would degrade.

Fragment-Based Drug Discovery Building Block

As a functionalized, sp3-rich scaffold with a primary amine handle, the compound is a premium 3D fragment. Its specific hydrogen bond donor/acceptor count (1 donor, 4 acceptors) and TPSA allow precise vector control for fragment growing or linking. The 3-isopropyl group provides a unique steric and lipophilic probe not available in less substituted triazole building blocks .

Application
Selection Property
Validation Focus
CNS lead optimization studies
LogP/TPSA profile supporting predicted CNS permeability
Permeability and brain exposure assays
High-temperature agrochemical synthesis
Elevated boiling point for thermal process stability
Thermal stability under reaction and purification conditions
Fragment-based library design
sp3-rich triazole scaffold with primary amine vector
Fragment growing and linking SAR outcomes
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